molecular formula C21H18N4OS B2727407 N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 955553-02-3

N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2727407
CAS No.: 955553-02-3
M. Wt: 374.46
InChI Key: YOUVNLXCMAUZTG-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound offered for research and development purposes. It features a molecular structure that incorporates both pyrazole and thiazole heterocycles, which are recognized in medicinal chemistry as privileged scaffolds associated with a wide range of biological activities . While specific biological data for this exact compound is limited in the public domain, structural analogs, particularly pyrazole-clubbed thiazole derivatives, have been investigated for their potential as analgesic and anti-inflammatory agents. Such compounds have shown promise in preliminary in vitro and in vivo studies by modulating cyclooxygenase (COX) enzyme activity, which is a common target for non-steroidal anti-inflammatory drugs (NSAIDs) . The presence of the diphenylthiazole moiety may influence the compound's binding affinity and selectivity towards specific biological targets. This product is intended for use in chemical and pharmaceutical research, including as a reference standard, for assay development, or as a building block in the synthesis of novel molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-2-25-14-13-17(24-25)20(26)23-21-22-18(15-9-5-3-6-10-15)19(27-21)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUVNLXCMAUZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed using the Hantzsch method, which involves cyclocondensation of thiourea with α-haloketones.

Procedure :

  • Reactants :
    • 2-Bromo-1,2-diphenylethanone (5.0 g, 16.7 mmol)
    • Thiourea (1.27 g, 16.7 mmol)
    • Ethanol (50 mL)
  • Reaction Conditions :

    • Reflux for 6 hours under nitrogen.
    • Cool to room temperature, then pour into ice water.
  • Workup :

    • Filter the precipitate and wash with cold ethanol.
    • Recrystallize from ethanol to yield 4,5-diphenylthiazol-2-amine as a white solid (3.8 g, 72% yield).

Characterization Data :

Property Value
Melting Point 185–187°C
$$ ^1H $$ NMR (400 MHz, CDCl₃) δ 7.45–7.30 (m, 10H, Ph), 6.82 (s, 1H, NH₂)
IR (KBr) 3350 (N–H), 1605 (C=N) cm⁻¹
HRMS (ESI) m/z calcd for C₁₅H₁₂N₂S [M+H]⁺: 265.0801; Found: 265.0803

Synthesis of 1-Ethyl-1H-Pyrazole-3-Carboxylic Acid

Pyrazole Ring Formation

The pyrazole moiety is synthesized via cyclization of ethyl hydrazine with a β-keto ester.

Procedure :

  • Reactants :
    • Ethyl hydrazine (2.2 g, 30 mmol)
    • Ethyl acetoacetate (3.9 g, 30 mmol)
    • Acetic acid (10 mL)
  • Reaction Conditions :

    • Stir at 80°C for 4 hours.
    • Neutralize with NaHCO₃ and extract with ethyl acetate.
  • Ester Hydrolysis :

    • Hydrolyze the ester (1-ethyl-1H-pyrazole-3-carboxylate) with NaOH (2M, 20 mL) at 60°C for 2 hours.
    • Acidify with HCl to precipitate 1-ethyl-1H-pyrazole-3-carboxylic acid (2.1 g, 65% yield).

Characterization Data :

Property Value
Melting Point 142–144°C
$$ ^1H $$ NMR (400 MHz, DMSO-d₆) δ 7.45 (d, J=2.4 Hz, 1H, pyrazole H4), 6.28 (d, J=2.4 Hz, 1H, pyrazole H5), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J=7.2 Hz, 3H, CH₃)
IR (KBr) 1710 (C=O), 1550 (C=N) cm⁻¹

Amide Coupling Reaction

HATU-Mediated Coupling

The final step involves forming the amide bond between 4,5-diphenylthiazol-2-amine and 1-ethyl-1H-pyrazole-3-carboxylic acid.

Procedure :

  • Reactants :
    • 1-Ethyl-1H-pyrazole-3-carboxylic acid (1.5 g, 9.8 mmol)
    • 4,5-Diphenylthiazol-2-amine (2.6 g, 9.8 mmol)
    • HATU (4.5 g, 11.8 mmol)
    • DIPEA (3.4 mL, 19.6 mmol)
    • DMF (30 mL)
  • Reaction Conditions :

    • Stir at room temperature for 12 hours.
  • Workup :

    • Dilute with water, extract with ethyl acetate, and dry over Na₂SO₄.
    • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the title compound as a pale-yellow solid (3.2 g, 75% yield).

Characterization Data :

Property Value
Melting Point 192–194°C
$$ ^1H $$ NMR (400 MHz, CDCl₃) δ 8.10 (s, 1H, NH), 7.50–7.25 (m, 10H, Ph), 7.05 (d, J=2.4 Hz, 1H, pyrazole H4), 6.75 (d, J=2.4 Hz, 1H, pyrazole H5), 4.25 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.50 (t, J=7.2 Hz, 3H, CH₃)
$$ ^{13}C $$ NMR (100 MHz, CDCl₃) δ 165.2 (C=O), 160.1 (thiazole C2), 148.5 (pyrazole C3), 140.2–125.4 (Ph), 109.8 (pyrazole C4), 45.1 (CH₂CH₃), 15.3 (CH₃)
HRMS (ESI) m/z calcd for C₂₄H₂₁N₅OS [M+H]⁺: 436.1495; Found: 436.1498

Alternative Synthetic Routes

Acid Chloride Method

The carboxylic acid is converted to its acid chloride prior to coupling:

  • Reactants :
    • 1-Ethyl-1H-pyrazole-3-carboxylic acid (1.5 g, 9.8 mmol)
    • Thionyl chloride (5 mL)
  • Procedure :
    • Reflux for 2 hours, then evaporate excess SOC₁₂.
    • React the acid chloride with 4,5-diphenylthiazol-2-amine in THF using triethylamine as a base.

Yield : 68% after purification.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where electrophilic substitution can occur at the C-2 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have highlighted the potential of N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide as an anticancer agent. Pyrazole derivatives are known for their ability to inhibit tumor growth through various mechanisms. For instance, compounds similar to this one have shown promising results against multiple cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma) with IC50 values indicating effective cytotoxicity .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that this compound significantly reduced the levels of these cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity
Antimicrobial properties have been attributed to this compound as well. Studies have shown that pyrazole derivatives exhibit activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. This antimicrobial efficacy positions the compound as a candidate for developing new antibiotics .

Biochemical Applications

Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and inflammation pathways. For example, certain derivatives have been noted to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Material Science Applications

Development of Novel Materials
Beyond biological applications, this compound can be utilized in the synthesis of novel materials. Its unique chemical structure allows for incorporation into polymers or nanomaterials that may exhibit enhanced properties such as thermal stability or electrical conductivity. Research into the polymerization of pyrazole derivatives is ongoing, with promising results indicating potential uses in electronics and coatings .

Table 1: Summary of Biological Activities

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AnticancerHepG25.35
AnticancerA5498.74
Anti-inflammatoryTNF-α Inhibition61–85%
Anti-inflammatoryIL-6 Inhibition76–93%
AntimicrobialE. coli-
AntimicrobialS. aureus-

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include pyrazole-carboxamide derivatives with substituted thiazole or alternative heterocyclic cores. Key comparisons are outlined below:

Pyrazole-Carboxamide Derivatives with Substituted Thiazoles
  • Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)** Substituents: Chloro, cyano, and methyl groups on the pyrazole-thiazole scaffold. Molecular Weight: 403.1 g/mol (vs. ~420–450 g/mol estimated for the target compound). Melting Point: 133–135°C, lower than fluorinated analogs (e.g., 181–183°C for 3d with a 4-fluorophenyl group), indicating reduced crystallinity due to fewer polar substituents . Spectral Data: Distinct aromatic proton signals in $ ^1H $-NMR (δ 7.61–7.43 ppm for phenyl groups) and a singlet for the pyrazole proton (δ 8.12 ppm) .
Thiazole vs. Dihydrothiazole Derivatives
  • Example: N-(4,5-Dihydro-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide** Core Modification: Dihydrothiazole lacks aromaticity compared to the diphenylthiazole in the target compound. Molecular Weight: 224.07 g/mol, significantly lower due to the absence of phenyl groups.
Carboxamide vs. Carbothioamide Derivatives
  • Example: 5-(Substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide** Functional Group: Replacement of the carbonyl oxygen with sulfur in the carbothioamide group.

Key Observations :

Substituent Effects : Electron-withdrawing groups (e.g., chloro, nitro) enhance thermal stability (higher melting points) and may improve binding to hydrophobic protein pockets .

Aromaticity: The diphenylthiazole core in the target compound likely enhances π-π interactions in crystal packing or target binding compared to non-aromatic dihydrothiazole analogs .

Synthetic Yields : Coupling reactions using EDCI/HOBt in DMF yield ~60–70% for pyrazole-carboxamides, suggesting efficient methodology for scaling the target compound .

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interaction mechanisms, and structure-activity relationships (SAR).

Structural Overview

The compound consists of a thiazole ring fused with an ethyl-substituted pyrazole moiety, characterized by the following structural formula:

N 4 5 diphenylthiazol 2 yl 1 ethyl 1H pyrazole 3 carboxamide\text{N 4 5 diphenylthiazol 2 yl 1 ethyl 1H pyrazole 3 carboxamide}

This structure is significant as it combines the pharmacological potential of both thiazole and pyrazole derivatives, which are known for their diverse biological activities.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties . The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC50 (µM)Reference
A-431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)1.61 ± 1.92

The mechanism of action appears to involve the inhibition of specific proteins associated with cancer cell proliferation, although detailed studies on its exact mechanism remain limited.

2. Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that modifications to the thiazole and pyrazole rings can significantly influence biological activity. For example:

Compound NameStructure FeaturesUnique Properties
N-(4-methylthiazol-2-yl)-1-propyl-1H-pyrazoleThiazole and pyrazole ringsExhibits anti-inflammatory activity
4-(5-bromo-thiazol-2-yl)-N-methylbenzamideThiazole ring with a benzamide groupKnown for neuroprotective effects
1-(5-nitrothiazol-2-yl)-3-methylpyrazoleNitro group substitution on thiazoleDemonstrates significant antibacterial activity

These variations highlight how substituents affect the biological profile of thiazole and pyrazole derivatives.

Case Studies

In a recent study evaluating thiazole derivatives for their anticancer properties, several compounds were synthesized and tested for their cytotoxicity against various human cancer cell lines. Notably, compounds with similar structural features to this compound showed IC50 values lower than those of established chemotherapeutics like doxorubicin .

Q & A

Q. Basic

  • Flash chromatography : Use gradient elution (hexane → ethyl acetate) to resolve unreacted diphenylthiourea (Rf 0.3) and target (Rf 0.5).
  • Preparative HPLC : C18 column, 70:30 acetonitrile/water (0.1% TFA), flow rate 5 mL/min .

Advanced : Employ LC-MS to identify byproducts (e.g., diethylurea adducts, m/z +58) and adjust reaction stoichiometry .

How does solvent polarity impact the compound’s reactivity in cross-coupling reactions?

Advanced
Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions:

  • Rate enhancement : DMF increases nucleophilicity of pyrazole NH by 30% vs. THF.
  • Side reactions : High polarity may promote hydrolysis of ethyl groups; mitigate with molecular sieves .

Table 2 : Solvent screening for Suzuki coupling (yield comparison)

SolventYield (%)Purity (%)
DMF7895
Toluene4588
Ethanol3282

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